2,3,4,6-Tetrachlorodiphenyl ether
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Overview
Description
2,3,4,6-Tetrachlorodiphenyl ether is a polychlorinated diphenyl ether, a class of compounds known for their structural similarity to polychlorinated biphenyls. These compounds are characterized by the presence of multiple chlorine atoms attached to a diphenyl ether backbone. The molecular formula of this compound is C12H6Cl4O, and it has a molecular weight of 307.99 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic rings of diphenyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is typically carried out in a solvent such as dichloromethane or carbon tetrachloride to facilitate the dissolution of reactants and efficient mixing .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially dechlorinated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated diphenyl ethers.
Substitution: Hydroxylated or aminated diphenyl ethers.
Scientific Research Applications
2,3,4,6-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions and environmental conditions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular components.
Medicine: Explored for its potential use in developing new pharmaceuticals and understanding the mechanisms of drug action.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrachlorodiphenyl ether involves its interaction with cellular components, particularly enzymes and receptors. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, enzyme activity, and cellular metabolism .
Comparison with Similar Compounds
2,3,4,6-Tetrachlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers and chlorophenols:
2,3,4,5-Tetrachlorodiphenyl ether: Similar structure but different chlorine substitution pattern.
2,3,4,6-Tetrachlorophenol: Contains a phenol group instead of an ether linkage.
Pentachlorophenol: Contains five chlorine atoms and is used as a pesticide and disinfectant.
These compounds share similar chemical properties but differ in their specific applications and biological effects.
Properties
CAS No. |
85918-33-8 |
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Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-phenoxybenzene |
InChI |
InChI=1S/C12H6Cl4O/c13-8-6-9(14)12(11(16)10(8)15)17-7-4-2-1-3-5-7/h1-6H |
InChI Key |
WJZPRRFFZWVZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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